molecular formula C7H11BN2O2 B599268 (6-(Dimethylamino)pyridin-2-yl)boronic acid CAS No. 1310383-52-8

(6-(Dimethylamino)pyridin-2-yl)boronic acid

Cat. No.: B599268
CAS No.: 1310383-52-8
M. Wt: 165.987
InChI Key: ZDKXOTJOOAFCFY-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a dimethylamino group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)pyridin-2-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 6-(dimethylamino)pyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Scientific Research Applications

Mechanism of Action

The mechanism of action for (6-(Dimethylamino)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Dimethylamino)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethylamino group can also affect the electronic properties of the compound, making it distinct from other boronic acids .

Properties

IUPAC Name

[6-(dimethylamino)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKXOTJOOAFCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671286
Record name [6-(Dimethylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-52-8
Record name [6-(Dimethylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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